Barium niobium oxide (BaNb2O6)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Synthesis Techniques: Barium niobium oxide has been synthesized through various methods, including the reaction of niobium metal with barium and niobium oxides (Kreiser & Ward, 1970). Additionally, techniques like hydrolysis of barium and niobium alkoxides have been employed to produce crystalline forms of BaNb2O6 (Yamaguchi, Matsui, & Shimizu, 1985).

Molecular Structure Analysis

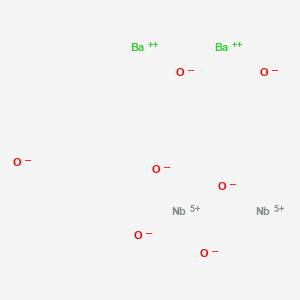

- Crystal Structure: The structure of BaNb2O6 includes layer networks of NbO6 octahedra and can crystallize in hexagonal form. The crystallization process is described by the Avrami equation (Yamaguchi, Matsui, & Shimizu, 1985).

Chemical Reactions and Properties

- Chemical Composition and Reactions: Studies have shown the formation of various barium niobium compounds under different conditions, indicating a range of chemical reactions and compositions (Saeki & Yajima, 1997).

Physical Properties Analysis

- Electrical and Magnetic Properties: Certain forms of barium niobium sulfides exhibit properties like metallic electrical resistivity and paramagnetism (Matsuura, Wada, Nakamizo, Yamauchi, & Tanaka, 1991).

Chemical Properties Analysis

- Chemical Behavior: The preparation and reaction conditions significantly influence the chemical properties of BaNb2O6 and its derivatives. For instance, the nitridation processes of precursor materials form different photocatalyst properties (Hisatomi et al., 2014).

科学研究应用

Photocatalytic Applications

BaNb2O6 has been studied for its photocatalytic properties, particularly in water oxidation under visible-light irradiation. The preparation conditions significantly affect its physical properties and, consequently, its photocatalytic activity. Faster ammonia flow rates and higher barium/niobium ratios during the nitridation process help suppress the reduction of pentavalent niobium ions, enhancing photocatalytic activity (Hisatomi et al., 2014).

Dielectric and Ferroelectric Properties

BaNb2O6 ceramics prepared through various methods show significant dielectric and ferroelectric properties. For instance, a coprecipitation technique involving ammonium oxalate and ammonium hydroxide to coprecipitate barium and niobium ions results in ceramics with a high dielectric constant and ferroelectric hysteresis loop parameters, highlighting its potential in electronic device applications (Natarajan et al., 2005).

Electrochemical Performance

One-dimensional BaNb3.6O10 nanowires show promising applications in lithium-ion batteries (LIBs) due to their high structural stability, reversible specific capacity, superior rate performance, and long-term cycling capability. This indicates BaNb2O6 derivatives' potential as high-performance anode materials for next-generation LIBs (Cheng et al., 2019).

Luminescence for Lighting Applications

Europium-doped barium niobate (Eu3+:BaNb2O6) phosphors exhibit intense red emission under near-UV/blue excitations, making them suitable for solid-state lighting applications. The photoluminescence properties of these phosphors, especially their intense red emission, position them as potential candidates for use in white LEDs (Vishwakarma et al., 2015).

属性

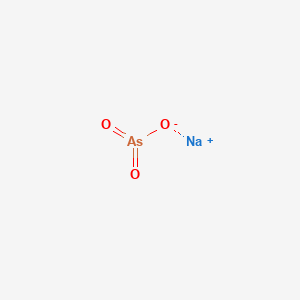

IUPAC Name |

barium(2+);niobium(5+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAHJNFQTFUOMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Nb2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923216 |

Source

|

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium diniobate | |

CAS RN |

12009-14-2 |

Source

|

| Record name | Barium niobium oxide (BaNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)